(2E,5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes an allyl group, an iodo-substituted methoxyphenyl group, and a thiazolanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiazolanone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides and a base.
Substitution Reactions: The iodo and methoxy groups are introduced through electrophilic aromatic substitution reactions, using iodine and methoxy reagents under controlled conditions.
Final Coupling: The final step involves coupling the allyloxy and phenyl groups to the thiazolanone core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the iodo group or to convert the imino group to an amine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the imino group can produce amines.
Scientific Research Applications
3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its potential electronic and photophysical properties make it of interest for the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which 3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be determined through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
- **3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE shares similarities with other thiazolanone derivatives, such as:
- **3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- **3-ALLYL-5-{(E)-1-[4-(ALLYLOXY)-3-IODO-5-METHOXYPHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
Properties
Molecular Formula |
C23H21IN2O3S |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
(5E)-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21IN2O3S/c1-4-11-26-22(27)20(30-23(26)25-17-9-7-6-8-10-17)15-16-13-18(24)21(29-12-5-2)19(14-16)28-3/h4-10,13-15H,1-2,11-12H2,3H3/b20-15+,25-23? |
InChI Key |
RMRCPHKPZPCKPM-HYNSQCECSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)I)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CC=C)I)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.